REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH3:24])[C:9](=O)[CH:10]([CH3:22])[CH:11]([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=1)[CH2:12][CH3:13]>CCOCC>[CH3:21][O:20][C:16]1[CH:15]=[C:14]([CH:11]([CH2:12][CH3:13])[CH:10]([CH3:22])[CH2:9][N:8]([CH3:24])[CH3:7])[CH:19]=[CH:18][CH:17]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C(C(CC)C1=CC(=CC=C1)OC)C)=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
pour
|
Type
|
CUSTOM
|
Details
|
separate the ether layer out,
|
Type
|
WASH
|
Details
|
rinse by water
|
Type
|
CUSTOM
|
Details
|
perform drying
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C(CN(C)C)C)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH3:24])[C:9](=O)[CH:10]([CH3:22])[CH:11]([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=1)[CH2:12][CH3:13]>CCOCC>[CH3:21][O:20][C:16]1[CH:15]=[C:14]([CH:11]([CH2:12][CH3:13])[CH:10]([CH3:22])[CH2:9][N:8]([CH3:24])[CH3:7])[CH:19]=[CH:18][CH:17]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C(C(CC)C1=CC(=CC=C1)OC)C)=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
pour
|
Type
|
CUSTOM
|
Details
|
separate the ether layer out,
|
Type
|
WASH
|
Details
|
rinse by water
|
Type
|
CUSTOM
|
Details
|
perform drying
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C(CN(C)C)C)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |